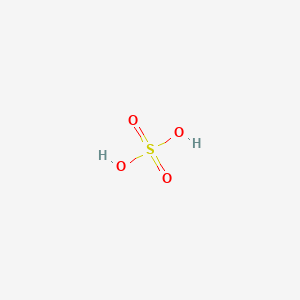
taconite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taconite is a low-grade siliceous iron ore composed of 20-30 percent magnetite, which occurs in fine-grained banded iron formations. It is primarily mined in the United States, particularly in the Mesabi Iron Range in Minnesota and the Marquette Iron Range in Michigan . This compound has gained importance as a source of iron ore as high-grade deposits have become depleted .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Taconite is not synthesized in a laboratory setting but is mined from natural deposits. The preparation of this compound involves several steps:
Blasting: This compound is a very hard rock, and explosives are used to break it into small pieces.
Transportation: The broken pieces are transported to a processing plant.
Separation: The iron ore is separated from the this compound using magnetism.
Pelletizing: The powdered iron concentrate is combined with a binder such as bentonite clay and limestone as a flux.
Industrial Production Methods
The industrial production of this compound involves mining, crushing, separating, concentrating, mixing, agglomeration (sintering and pelletizing), and shipping to steel mills . The process ensures that the blast furnace charge remains porous enough to allow heated gas to pass through and react with the pelletized ore .
Análisis De Reacciones Químicas
Types of Reactions
Taconite primarily undergoes oxidation reactions during its processing:
Oxidation: The magnetite (Fe₃O₄) in this compound is oxidized to hematite (Fe₂O₃) during the pelletizing process.
Reduction: In the blast furnace, the iron oxides in this compound pellets are reduced to metallic iron.
Common Reagents and Conditions
Oxidation: High temperatures are used to oxidize magnetite to hematite.
Reduction: Carbon monoxide and hydrogen gases are used as reducing agents in the blast furnace.
Major Products Formed
Hematite (Fe₂O₃): Formed during the oxidation of magnetite.
Metallic Iron: Produced in the blast furnace during the reduction of iron oxides.
Aplicaciones Científicas De Investigación
Taconite has several scientific research applications:
Construction Aggregates: This compound byproducts are used as construction aggregates in Minnesota.
High Friction Road Aggregate: This compound tailings are tested as a high friction road aggregate, providing a cost-effective and energy-efficient alternative to calcined bauxite.
Pavement Applications: This compound aggregates are used in constructing high-quality aggregate base, asphalt, and concrete pavement layers.
Mecanismo De Acción
The primary mechanism of action for taconite in industrial applications involves its transformation during the pelletizing and reduction processes:
Comparación Con Compuestos Similares
Similar Compounds
Hematite (Fe₂O₃): A primary iron ore with higher iron content than taconite.
Magnetite (Fe₃O₄): Another iron ore with higher iron content and magnetic properties.
Siderite (FeCO₃): An iron carbonate ore with lower iron content than this compound.
Uniqueness of this compound
This compound is unique due to its low-grade iron content and the necessity of extensive processing to extract iron. Unlike high-grade ores like hematite and magnetite, this compound requires fine grinding and concentration of iron-bearing phases to produce iron ore pellets suitable for blast furnaces .
Propiedades
Número CAS |
12249-26-2 |
|---|---|
Fórmula molecular |
Fe+2 |
Peso molecular |
55.84 g/mol |
Nombre IUPAC |
iron(2+) |
InChI |
InChI=1S/Fe/q+2 |
Clave InChI |
CWYNVVGOOAEACU-UHFFFAOYSA-N |
SMILES canónico |
[Fe+2] |
melting_point |
1538 °C |
Descripción física |
Other Solid Reddish-brown odorless powder; Insoluble in water; [Hoover Color MSDS] Solid |
Sinónimos |
taconite |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






